2,6-Dichloro-4-nitropyridine
Overview
Description
2,6-Dichloro-4-nitropyridine is an important intermediate that is widely used in the medicine and pesticide research field . It undergoes macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .
Synthesis Analysis
A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed. Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-4-nitropyridine is C5H2Cl2N2O2 . The asymmetric unit of 2,6-Dichloro-4-nitropyridine consists of two crystallographically independent molecules .Chemical Reactions Analysis
The synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . The reaction mechanism is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dichloro-4-nitropyridine is 192.98 g/mol . It has a density of 1.6±0.1 g/cm3, boiling point of 282.9±35.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Synthesis of Energetic Materials
2,6-Dichloro-4-nitropyridine is used in the synthesis of 4-amino-2,6-dichloropyridine and its derivatives . These compounds are of interest in the development of new energetic materials, which focus on heterocyclic compounds with high densities, high heats of formation, and good detonation properties .
Production of Insensitive High Explosives (IHE)
The compound is used in the synthesis of insensitive high explosives (IHE). The insensitivity is achieved by using nitrogen-rich heterocycle or its N-oxide as key synthons for the synthesis of IHE .
Synthesis of Nitroheteroaromatic Systems
2,6-Dichloro-4-nitropyridine is used in the synthesis of nitroheteroaromatic systems. These systems are difficult to synthesize due to their electron deficiency, making electrophilic aromatic substitution problematic .
Detection of Pesticides
The compound shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (a common pesticide) with high sensitivity and selectivity. This can be used to quantitatively analyze the pesticide concentrations in fruit extracts .
Synthesis of Pyridyldifluoroacetates
2,6-Dichloro-4-nitropyridine is used in the synthesis of pyridyldifluoroacetates .
Preparation of Bicyclooxacalixhetarene
The compound is used as a starting reagent in the preparation of bicyclooxacalixhetarene .
Mechanism of Action
Target of Action
It has been used as a reagent in the synthesis of various organic compounds and has shown to interact with a luminescent 56-metal cd(ii)–sm(iii) nanocluster .
Mode of Action
This shift allows for the synthesis of various substituted pyridines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-4-nitropyridine. For instance, it has been shown to have a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline, a common pesticide, with high sensitivity and selectivity . This suggests that the compound’s action can be influenced by the presence of other chemicals in its environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,6-dichloro-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYQSSVTQJTUDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397165 | |
Record name | 2,6-Dichloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-nitropyridine | |
CAS RN |
25194-01-8 | |
Record name | 2,6-Dichloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial orientation of the nitro group relative to the pyridine ring in 2,6-dichloro-4-nitropyridine N-oxide?
A1: The nitro group in 2,6-dichloro-4-nitropyridine N-oxide is essentially coplanar with the aromatic ring, exhibiting a twist angle of 4.00° [] and a fold angle of 2.28° []. This coplanarity suggests that the nitro group is conjugated with the pyridine ring.
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